![molecular formula C12H8N2O2 B14270040 [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile CAS No. 138248-71-2](/img/structure/B14270040.png)
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile is an organic compound that features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a propanedinitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-acetyl-3-hydroxybenzaldehyde and malononitrile. This reaction typically requires a base catalyst such as piperidine and is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-acetyl-3-oxophenylmethylidenepropanedinitrile.
Reduction: Formation of [(4-acetyl-3-hydroxyphenyl)methylidene]propanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile can be compared with other similar compounds such as:
[(4-Acetyl-3-hydroxyphenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.
[(4-Acetyl-3-hydroxyphenyl)methylidene]acetonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
138248-71-2 |
|---|---|
Fórmula molecular |
C12H8N2O2 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-[(4-acetyl-3-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H8N2O2/c1-8(15)11-3-2-9(5-12(11)16)4-10(6-13)7-14/h2-5,16H,1H3 |
Clave InChI |
MTAGNLGMXJGTGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)C=C(C#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


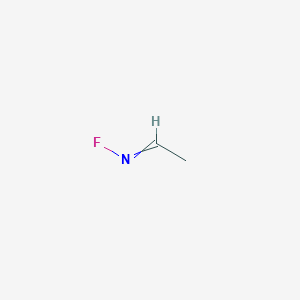
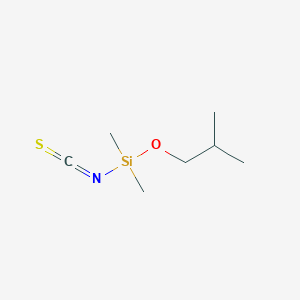

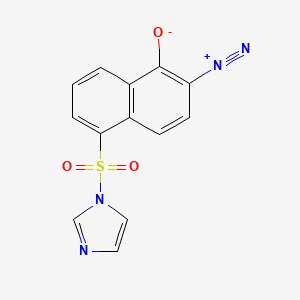
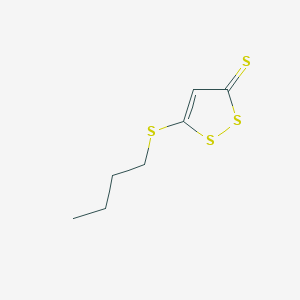
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
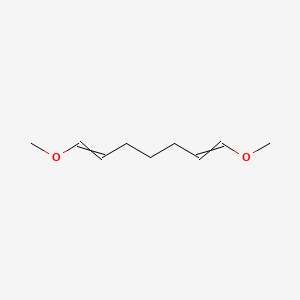
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
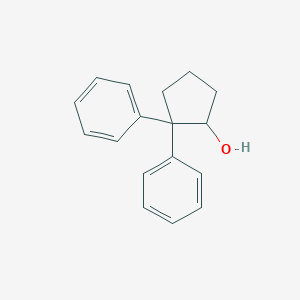
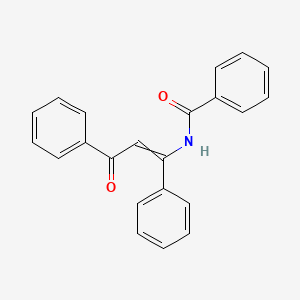

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)


